molecular formula C18H11ClO3 B14655913 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione CAS No. 52679-64-8

2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione

Cat. No.: B14655913
CAS No.: 52679-64-8
M. Wt: 310.7 g/mol
InChI Key: XEQVIJHYTNNSJD-UHFFFAOYSA-N
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Description

2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives This compound is characterized by the presence of a chlorophenyl group attached to an acryloyl moiety, which is further connected to an indene-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between 3-acetyl-2H-chromen-2-one and 4-chlorobenzaldehyde in the presence of a base such as piperidine . The reaction is often carried out in an ethanol solvent under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance reaction efficiency and yield . This method involves the use of eco-friendly catalysts and solvents, making it a more sustainable approach for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the acryloyl group to an alkyl group.

    Substitution: Electrophilic substitution reactions can occur at the chlorophenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of alkylated derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione involves its interaction with various molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For example, it may inhibit specific enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)acryloyl-2H-chromen-2-one: Similar structure but with a chromen-2-one core.

    4-Chlorophenylacrylic acid: Contains the chlorophenylacryloyl moiety but lacks the indene-1,3-dione structure.

Uniqueness

2-[3-(4-Chlorophenyl)acryloyl]-1H-indene-1,3(2H)-dione is unique due to its combination of the indene-1,3-dione core with the chlorophenylacryloyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds .

Properties

CAS No.

52679-64-8

Molecular Formula

C18H11ClO3

Molecular Weight

310.7 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)prop-2-enoyl]indene-1,3-dione

InChI

InChI=1S/C18H11ClO3/c19-12-8-5-11(6-9-12)7-10-15(20)16-17(21)13-3-1-2-4-14(13)18(16)22/h1-10,16H

InChI Key

XEQVIJHYTNNSJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(C2=O)C(=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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